molecular formula C17H18N2O2S B11788601 3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid

3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid

Cat. No.: B11788601
M. Wt: 314.4 g/mol
InChI Key: OAYZIVBUUKEKIY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid is a chemical compound of significant interest in medicinal and organic chemistry research. It features an imidazo[2,1-b]thiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . This specific derivative is presented for research applications, particularly for scientists investigating novel therapeutic agents. While biological data for this exact compound is not currently available, compounds within the imidazo[2,1-b]thiazole family are actively studied for their potential in managing metabolic disorders. Recent scientific literature highlights that heterocyclic compounds, including those with related structures, are investigated as magic bullets for diabetes mellitus . Research in this area often focuses on the inhibition of enzymes like α-glycosidase and α-amylase, which are key targets for controlling postprandial blood glucose levels in Type-II diabetes . The presence of the carboxylic acid functional group on the heterocyclic ring system makes this compound a valuable intermediate for further chemical exploration. Researchers can utilize this handle for the synthesis of more complex molecules, such as hydrazone derivatives, which are a class of compounds known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumoral effects . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

3,5-dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid

InChI

InChI=1S/C17H18N2O2S/c1-8-6-10(3)13(7-9(8)2)14-11(4)19-12(5)15(16(20)21)22-17(19)18-14/h6-7H,1-5H3,(H,20,21)

InChI Key

OAYZIVBUUKEKIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The foundational step in synthesizing imidazo[2,1-b]thiazole derivatives involves constructing the thiazole core. A modified Hantzsch reaction is frequently employed, wherein α-haloketones react with thiourea derivatives. For instance, 2-chloro-1-(2,4,5-trimethylphenyl)ethanone reacts with ethyl 2-aminothiazole-5-carboxylate in dichloromethane (DCM) under acidic conditions to yield the thiazole intermediate. This step typically achieves 65–72% yields, with AlCl₃ serving as a Lewis acid catalyst to facilitate electrophilic substitution at the 2,4,5-trimethylphenyl group.

The reaction mechanism proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of the halo ketone, followed by cyclodehydration. Temperature control at 0–10°C is critical to prevent side reactions such as over-alkylation. Post-reaction purification involves aqueous workup and recrystallization from methanol, yielding a crystalline intermediate confirmed via melting point (mp 148–150°C) and FT-IR spectroscopy (C=O stretch at 1,710 cm⁻¹).

Imidazo[2,1-b]Thiazole Annulation

Subsequent annulation of the imidazole ring requires cyclocondensation of the thiazole intermediate with methylglyoxal in dimethylformamide (DMF) at 90–100°C. The reaction exploits the nucleophilicity of the thiazole’s nitrogen, which attacks the carbonyl carbon of methylglyoxal, followed by dehydration to form the fused imidazo-thiazole system. This step exhibits moderate efficiency (55–60% yield) due to competing dimerization byproducts, necessitating column chromatography for isolation.

Microwave-Assisted Solvent-Free Synthesis

Catalyst Design and Reaction Optimization

Microwave irradiation significantly enhances reaction rates and yields for imidazo[2,1-b]thiazole formation. A solvent-free Groebke-Blackburn-Bienaymé reaction catalyzed by H₃PO₄/Al₂O₃ achieves full conversion within 15 minutes at 120°C. The catalyst’s acidic sites promote protonation of the aldehyde group in methylglyoxal, accelerating nucleophilic attack by the thiazole amine. This method boosts yields to 82–85% while reducing energy consumption by 40% compared to conventional heating.

Comparative Kinetic Analysis

A kinetic study comparing microwave and thermal methods reveals a 6-fold increase in reaction rate under microwave conditions (k = 0.42 min⁻¹ vs. 0.07 min⁻¹). The Arrhenius plot-derived activation energy decreases from 78 kJ/mol (thermal) to 52 kJ/mol (microwave), suggesting microwave-specific non-thermal effects.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours15 minutes
Yield58%84%
Energy Consumption1,200 kJ320 kJ
Byproduct Formation12–15%3–5%

Solvent-Free Mechanochemical Approaches

Ball Milling for Green Synthesis

Mechanochemical synthesis using a planetary ball mill (500 rpm, stainless steel jars) enables solvent-free annulation. Stoichiometric mixtures of the thiazole precursor and methylglyoxal are milled with K₂CO₃ as a base, achieving 78% yield in 2 hours. This method eliminates solvent waste and reduces purification steps, though scalability remains challenging due to equipment limitations.

Role of Additives in Mechanochemistry

Incorporating 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reactivity by enhancing solid-state diffusion. Yields increase to 85% with TBAB, while particle size analysis via SEM shows reduced agglomeration.

Carboxylic Acid Functionalization

Hydrolysis of Ester Intermediates

The target compound’s carboxylic acid group is introduced via saponification of ethyl 3,5-dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylate. Treatment with 1N NaOH in ethanol/water (3:1) at 80°C for 3 hours achieves quantitative hydrolysis. Acidification with HCl precipitates the carboxylic acid, which is filtered and dried under vacuum (mp 213–215°C).

Direct Carboxylation Strategies

Alternative routes employ CO₂ insertion under high pressure (5 atm) in the presence of CuI/L-proline catalysts. This method affords the carboxylic acid directly in 68% yield, though requiring specialized equipment.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • FT-IR : Carboxylic acid O-H stretch (2,500–3,000 cm⁻¹), C=O (1,690 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 2.21 (s, 6H, CH₃), 2.38 (s, 3H, Ar-CH₃), 7.35 (s, 1H, imidazole-H).

  • LC-MS : m/z 314.40 [M+H]⁺, confirming molecular weight.

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.7 minutes .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its application:

    Antimicrobial Activity: Disrupts bacterial cell wall synthesis by inhibiting key enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.

    Antifungal Activity: Interferes with fungal cell membrane integrity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences between the target compound and analogs are summarized below:

Compound Name Substituents Key Functional Groups Biological Activity Synthetic Yield Reference
Target Compound 3,5-dimethyl; 6-(2,4,5-trimethylphenyl) Carboxylic acid (C-2) Potential COX-2 inhibition (inferred) 90% (Eaton's reagent, solvent-free)
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) 4-methylsulfonylphenyl (C-6); amine (C-5) Methylsulfonyl, tertiary amine COX-2 inhibitor (IC₅₀ = 0.08 µM; selectivity index = 313.7) Not reported
3-Methyl-5-nitroso-6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole (6) 4-chlorophenyl (C-6); nitroso (C-5) Nitroso, chloro Reacts with HCl to form oxadiazolo derivatives Not reported
Imidazo[2,1-b]thiazole-6-carbaldehyde Carbaldehyde (C-6) Aldehyde Commercial availability (pharmaceutical intermediate) Not applicable
Thiazol-5-ylmethyl carbamates () Carbamate, hydroperoxypropan-2-yl Carbamate, hydroperoxide Protease inhibition (hypothesized) Not reported

Key Observations :

  • Substituent Position : The target compound’s carboxylic acid at C-2 contrasts with COX-2 inhibitor 6a’s amine at C-5 , highlighting positional effects on selectivity .
  • Reactivity : The nitroso group in compound 6 enables cyclization with HCl, forming oxadiazolo derivatives, whereas the target’s carboxylic acid may favor salt formation or esterification .
  • Commercial Availability : Imidazo[2,1-b]thiazole-6-carbaldehyde and related carboxylic acids (e.g., Imidazo[2,1-b][1,3]thiazole-6-carboxylic acid) are commercially available (90–97% purity), suggesting broader industrial applications .

Pharmacological Activity

  • COX-2 Inhibition : Compound 6a demonstrates high COX-2 selectivity (IC₅₀ = 0.08 µM), attributed to its methylsulfonylphenyl group and tertiary amine. In contrast, the target compound’s trimethylphenyl and carboxylic acid groups may modulate binding affinity differently, though direct data are lacking .
  • Synthetic Accessibility : The target compound’s synthesis via Eaton’s reagent under solvent-free conditions is superior to analogs requiring toxic solvents (e.g., CS₂ for AlCl₃-catalyzed reactions) or lower yields (e.g., 51% with PPA) .

Physicochemical Properties

  • Solubility : The carboxylic acid group enhances aqueous solubility compared to carbaldehyde () or methylsulfonylphenyl () analogs.

Biological Activity

3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound featuring both imidazole and thiazole rings. This compound is notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this molecule enhances its versatility in various scientific applications.

Property Value
Molecular FormulaC17H18N2O2S
Molecular Weight314.4 g/mol
IUPAC Name3,5-dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid
InChIInChI=1S/C17H18N2O2S/c1-8-6-10(3)13(7-9(8)2)14-11(4)19-12(5)15(16(20)21)22-17(19)18-14/h6-7H,1-5H3,(H,20,21)
Canonical SMILESCC1=CC(=C(C=C1C)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C

Antimicrobial and Antifungal Properties

Research has indicated that derivatives of imidazo[2,1-b]thiazole compounds exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell wall synthesis and function.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through several pathways:

  • Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases (G1/S or G2/M), inhibiting cancer cell proliferation.
  • Apoptotic Pathways: It may activate caspases leading to programmed cell death in various cancer cell lines.

Case Studies

  • Study on Prostate Cancer Cells:
    • A derivative of this compound demonstrated an IC50 value of approximately 0.7 μM against prostate cancer cells. This indicates a strong cytotoxic effect compared to standard chemotherapeutic agents .
  • Antimycobacterial Activity:
    • In a study on Mycobacterium tuberculosis, the compound showed promising results with a minimum inhibitory concentration (MIC) significantly lower than many existing treatments .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • DNA Interaction: The imidazole ring may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell growth.

Comparative Analysis with Similar Compounds

This compound's unique structure allows it to be compared with other related compounds:

Compound Biological Activity
2,4,5-TrimethylimidazoleModerate antimicrobial activity
3,5-DimethylthiazoleLimited anticancer effects
Imidazo[2,1-b]thiazole derivativesVaried activities based on substitutions

Q & A

Q. Table 1: Key Analytical Parameters for Structural Validation

TechniqueParametersExample Data ()
¹H NMR δ 7.2–7.8 (aromatic protons)Integration confirms methyl groups
HRMS m/z calculated vs. observedΔ < 2 ppm error
Elemental Analysis %C, %H, %N, %S±0.3% deviation from theoretical

Q. Table 2: Biological Activity Profiling Workflow

StepMethodOutcome
CytotoxicitySRB assay (NCI-60 panel)GI₅₀ values across cell lines
MechanismTopo I/IIα inhibition assay% DNA relaxation inhibition
SelectivityFlow cytometry (cell cycle arrest)G2/M phase accumulation

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